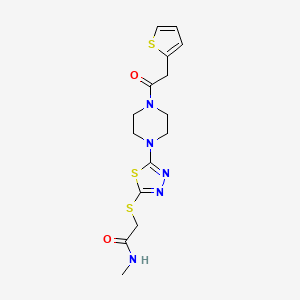

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a thiophene group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Propriétés

IUPAC Name |

N-methyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S3/c1-16-12(21)10-24-15-18-17-14(25-15)20-6-4-19(5-7-20)13(22)9-11-3-2-8-23-11/h2-3,8H,4-7,9-10H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKBAAHNMXOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

Attachment of the Thiophene Group: The thiophene group can be introduced via acylation reactions, using thiophene-2-acetic acid or its derivatives.

Final Assembly: The final compound is assembled by coupling the intermediate products through thioether formation, typically using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiadiazole rings can be oxidized using strong oxidizing agents.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules and materials.

Mécanisme D'action

The mechanism of action of N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole, which also exhibit biological activities.

Piperazine Derivatives: Compounds like 1-(2-pyrimidinyl)piperazine, known for their pharmacological properties.

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in various chemical and pharmaceutical applications.

Uniqueness

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring, piperazine moiety, and thiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.

- Piperazine Moiety : Often associated with psychoactive effects and used in various pharmaceuticals.

- Thiophene Group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which can lead to therapeutic effects against various diseases.

- Receptor Interaction : It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

- DNA Intercalation : Potential intercalation into DNA could affect gene expression and cell proliferation, contributing to its anticancer properties.

Biological Activity

The compound has shown promising biological activities in various studies:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Studies have demonstrated that compounds with similar structures show effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Properties

N-methyl derivatives of thiadiazoles have been investigated for their anticancer potential:

- A study highlighted that compounds with a similar thiadiazole structure decreased the viability of various cancer cell lines, including breast cancer and leukemia models . For example:

Compound Cancer Type Effect Thiadiazole Derivative A Breast Cancer Decreased cell viability by 70% Thiadiazole Derivative B Leukemia Reduced proliferation by 65%

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. Preliminary data suggest it may inhibit pro-inflammatory cytokines, although more research is needed to establish this effect conclusively.

Case Studies

Several case studies illustrate the compound's biological activities:

- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32.6 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .

- Anticancer Activity Assessment : In vitro studies demonstrated a significant reduction in viability of human cancer cell lines when treated with the compound, indicating its potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves heterocyclization reactions, as seen in analogous thiadiazole-acetamide systems. For example, cyclocondensation of thioamides in concentrated sulfuric acid (24 hours at 293–298 K) can yield thiadiazole intermediates . Optimization may require adjusting solvent systems (e.g., ethanol for intermediate isolation), reactant ratios, and heating durations. TLC monitoring (chloroform:acetone, 3:1) ensures reaction progress .

Q. Which spectroscopic and analytical techniques are critical for validating the compound’s structure and purity?

- Methodological Answer :

- IR spectroscopy : Confirm amide C=O (1649–1670 cm⁻¹) and thiadiazole/thiophene ring vibrations (1483–1542 cm⁻¹) .

- NMR : Analyze methyl groups (δ 1.91 ppm for CH₃), thiophene protons (δ 7.52–7.94 ppm), and piperazine NH signals (δ 10.22–10.68 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 384) and fragmentation patterns .

- X-ray diffraction : Resolve co-crystal structures to confirm spatial arrangement of thiadiazole and acetamide moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as failed isolation of intermediates during heterocyclization?

- Methodological Answer : Co-crystallization issues (e.g., isolation failure of thioacetamide intermediates) may arise from competing reaction pathways or kinetic vs. thermodynamic product dominance. Strategies include:

- Alternative solvents : Switch from ethanol to acetic acid for recrystallization .

- Catalyst screening : Test P₂S₅ or thiourea derivatives to favor thioamide formation .

- In-situ monitoring : Use real-time NMR or HPLC to track intermediate stability .

Q. What computational approaches are suitable for predicting bioactivity or binding modes of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase or kinase enzymes), referencing analogous thiazole-triazole acetamides .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and thiadiazole rings to predict reactivity .

- MD simulations : Assess stability of piperazine-thiadiazole conformers in aqueous or lipid bilayer environments .

Q. What mechanistic insights explain the reactivity of the thiadiazole core in forming fused heterocycles?

- Methodological Answer : The thiadiazole sulfur and nitrogen atoms act as nucleophilic sites for cyclization. Key steps include:

- Electrophilic substitution : Thiophene-acetyl groups direct ring functionalization .

- Ring-opening/closure : Acidic conditions (e.g., H₂SO₄) promote thiadiazole ring scission, followed by recombination with piperazine or thioacetamide groups .

- Cross-coupling : Suzuki-Miyaura or Ullmann reactions can introduce aryl/heteroaryl substituents at the 5-position of the thiadiazole .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data or elemental analysis during characterization?

- Methodological Answer : Contradictions (e.g., C/H/N/S percentages deviating from calculated values) often stem from:

- Hydrate/solvate formation : Perform TGA to detect bound water/solvents .

- Isomeric mixtures : Use preparative HPLC or column chromatography to separate isomers .

- Metal impurities : Conduct ICP-MS if transition-metal catalysts (e.g., Cu, Pd) are used in synthesis .

Experimental Design Considerations

Q. What strategies enhance the yield of N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide in multi-step syntheses?

- Methodological Answer :

- Protecting groups : Temporarily block piperazine NH with Boc groups to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time for steps like thiadiazole formation (e.g., from 24 hours to 30 minutes) .

- Flow chemistry : Improve reproducibility in critical steps (e.g., thioacetamide cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.